An In-depth Technical Guide to Fmoc-L-Tic(6-OH)-OH: A Constrained Tyrosine Mimic for Advanced Peptide-Based Drug Discovery
An In-depth Technical Guide to Fmoc-L-Tic(6-OH)-OH: A Constrained Tyrosine Mimic for Advanced Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity.[1] The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to overcome these limitations, providing a pathway to more potent and selective peptide-based drugs.[2] Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a valuable building block, serving as a rigid analog of phenylalanine or a surrogate for proline.[3][4] This guide focuses on a specific derivative, Fmoc-L-Tic(6-OH)-OH, a hydroxylated form of Tic that acts as a constrained mimic of tyrosine, with significant implications for the design of novel therapeutics, particularly in the realm of opioid receptor modulation.[5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Fmoc-L-Tic(6-OH)-OH in solid-phase peptide synthesis (SPPS). It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this specialized amino acid derivative in their research endeavors.
Chemical Properties and Structural Significance
Fmoc-L-Tic(6-OH)-OH, systematically named (3S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is an N-terminally protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis.[6] The key structural features of this molecule are the rigid tetrahydroisoquinoline scaffold, which restricts the conformational freedom of the peptide backbone, and the hydroxyl group at the 6-position of the isoquinoline ring. This hydroxyl group is analogous to the phenolic hydroxyl group of tyrosine, allowing peptides incorporating this residue to engage in similar hydrogen bonding interactions with their biological targets.[5]
| Property | Value | Source |
| CAS Number | 936545-85-6 | [6] |
| Molecular Formula | C25H21NO5 | [6] |
| Molecular Weight | 415.45 g/mol | [6] |
| Appearance | White to yellow solid | [6] |
| Purity | Typically ≥95% | [6] |
The non-hydroxylated parent compound, Fmoc-L-Tic-OH, has a molecular weight of 399.44 g/mol and a CAS number of 136030-33-6.[7][8]
The Role of Fmoc-L-Tic(6-OH)-OH in Drug Discovery: A Focus on Opioid Receptor Ligands
The incorporation of 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) into opioid peptides has been shown to mimic the active conformation of tyrosine, leading to significant binding affinity at both mu (µ) and delta (δ) opioid receptors.[5] This makes Fmoc-L-Tic(6-OH)-OH a building block of high interest for the development of novel analgesics with potentially improved side-effect profiles. The constrained nature of the Tic scaffold can enhance receptor selectivity and metabolic stability, key attributes for successful drug candidates.[9][10] The development of bifunctional ligands, for instance, those that act as delta agonists and mu antagonists, is an area of active research aimed at separating the analgesic effects of opioids from their addictive properties.[10]
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Tic(6-OH)-OH
The following sections provide a detailed, step-by-step methodology for the incorporation of Fmoc-L-Tic(6-OH)-OH into a peptide sequence using manual or automated Fmoc-based SPPS.
Side-Chain Protection of the 6-Hydroxyl Group
A critical consideration for the use of Fmoc-L-Tic(6-OH)-OH in SPPS is the protection of the phenolic hydroxyl group on the isoquinoline ring. Analogous to the synthesis with Fmoc-Tyr-OH, this hydroxyl group is nucleophilic and can undergo undesired acylation during the coupling steps if left unprotected. Therefore, it is standard practice to use a derivative where the 6-hydroxyl group is protected with an acid-labile group, most commonly a tert-butyl (tBu) ether. This ensures the integrity of the side chain throughout the synthesis until the final cleavage and deprotection step. The commercially available building block should ideally be Fmoc-L-Tic(6-O-tBu)-OH. For the remainder of this guide, it will be assumed that the 6-hydroxyl group is appropriately protected.
Experimental Protocol: Incorporation of Fmoc-L-Tic(6-OH)-OH into a Peptide Sequence
This protocol outlines the key steps for the successful incorporation of the protected Fmoc-L-Tic(6-OH)-OH derivative into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
-
Select a suitable resin for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes prior to the first coupling step.
2. N-α-Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-L-Tic(6-O-tBu)-OH:
-
Activation: In a separate vessel, pre-activate a 3-5 fold molar excess of Fmoc-L-Tic(6-O-tBu)-OH with a suitable coupling reagent and additive. A common and effective combination is HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For sterically hindered couplings, a second coupling may be necessary.
-
After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
4. Chain Elongation:
-
Repeat the deprotection and coupling cycles with the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the tBu group on the 6-hydroxyl of the Tic residue, must be removed.
Cleavage Cocktail Selection:
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing sensitive residues such as Cysteine, Methionine, or Tryptophan, a more robust cocktail with multiple scavengers is recommended. For a peptide containing the tBu-protected 6-hydroxy-Tic residue, a standard cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to trap the generated carbocations is required.
| Cleavage Cocktail | Composition | Scavengers | Application Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Phenol, Water, TIS | A good general-purpose, low-odor cocktail suitable for peptides with Tyr or tBu-protected hydroxyl groups.[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Water, Thioanisole, EDT | A powerful cocktail for peptides with multiple sensitive residues, including Cys, Met, and Trp.[11] |
Cleavage Protocol:
-
Wash the dried peptide-resin with DCM.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a gentle stream of nitrogen or under vacuum.
Purification and Analysis of the Final Peptide
The crude peptide obtained after cleavage will contain impurities and requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Analysis and Characterization:
The identity and purity of the final peptide must be confirmed using analytical techniques.[12]
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the successful incorporation of the 6-hydroxy-Tic residue and the removal of all protecting groups.[13][14][15] High-resolution mass spectrometry can provide further confirmation of the elemental composition.
Conclusion
Fmoc-L-Tic(6-OH)-OH is a valuable and specialized building block for the synthesis of conformationally constrained peptides with the potential for enhanced biological activity and improved pharmacokinetic properties. Its role as a rigid mimic of tyrosine makes it particularly useful in the design of ligands for a variety of biological targets, with notable applications in the development of novel opioid receptor modulators. By understanding the specific requirements for its use in Fmoc-based SPPS, including the necessity of side-chain protection and the appropriate cleavage conditions, researchers can successfully incorporate this unique amino acid into their peptide sequences and explore its potential in the exciting field of peptide-based drug discovery.
References
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emergence of a new paradigm for the drug design of peptides and peptidomimetics. Biochemical Journal, 268(2), 249–262.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
-
Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Vapourtec Ltd. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]
- Balboni, G., Guerrini, R., Salvadori, S., Bianchi, C., Lambert, D. G., Bird, M. F., ... & Lazarus, L. H. (2002). Opioid bifunctional ligands from morphine and the opioid pharmacophore Dmt-Tic. Journal of medicinal chemistry, 45(26), 5629-5632.
- Temussi, P. A., Salvadori, S., Amodeo, P., Bianchi, C., & Lazarus, L. H. (2005). 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides. Bioorganic & medicinal chemistry letters, 15(10), 2467-2469.
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]
-
IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]
-
Peptides.com. (n.d.). Fmoc-Tic-OH [136030-33-6]. Retrieved from [Link]
-
ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. Retrieved from [Link]
- Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current protein & peptide science, 11(8), 752-758.
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2821, 83–89.
-
Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504.
-
Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]
-
MDPI. (2026, January 27). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. Retrieved from [Link]
- Siuzdak, G. (1994). Peptide and protein analysis with mass spectrometry.
-
ResearchGate. (n.d.). Synthesis of the amino acid building‐blocks Fmoc‐NH‐Hyp(OOC‐Proxyl). Retrieved from [Link]
-
MDPI. (2025, October 21). Bioactive Peptides: Functional Roles, Mechanisms, and Applications in Food and Health. Retrieved from [Link]
-
Drug Design.org. (2008, December 15). Case Studies in Analog Design. Retrieved from [Link]
- Jinsmaa, Y., Eans, S. O., Nolan, T. L., Waden, J. H., Vartak, R., McCurdy, C. R., & Sharma, B. B. (2014). Potent and selective tetrahydroisoquinoline kappa opioid receptor antagonists of lead compound (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Journal of medicinal chemistry, 57(15), 6649-6663.
- Dziuba, B. (2012). Manufacturing of peptides exhibiting biological activity.
-
SciSpace. (2022, June 21). Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. Retrieved from [Link]
- Zádor, F., Zádoriné-Varga, E., Elekes, K., Balogh, M., Vágvölgyi, A., Timár, J., ... & Hosztafi, S. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International journal of molecular sciences, 23(11), 6035.
-
Sandiego. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. Retrieved from [Link]
-
Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
-
MDPI. (2020, September 16). Biased Opioid Ligands. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Fmoc-D-Tic-OH. Retrieved from [Link]
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid mimics active conformation of tyrosine in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Tic-OH Novabiochem 136030-33-6 [sigmaaldrich.com]
- 8. Fmoc-Tic-OH = 97.0 HPLC 136030-33-6 [sigmaaldrich.com]
- 9. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. peptide.com [peptide.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. msvision.com [msvision.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
